Silane, triethoxy[(1Z)-2-phenylethenyl]-
Description
Silane, triethoxy[(1Z)-2-phenylethenyl]- is an organosilicon compound with the formula (C₂H₅O)₃Si-CH=CH-C₆H₅, where the triethoxy group is bonded to a silicon atom linked to a (1Z)-2-phenylethenyl moiety. This compound is characterized by its Z-configured double bond, which influences its steric and electronic properties. It is primarily utilized in hydrosilylation reactions, surface functionalization, and as a precursor for silicon-based polymers due to its hydrolytic stability and reactivity .
Properties
CAS No. |
90260-88-1 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
triethoxy-[(Z)-2-phenylethenyl]silane |
InChI |
InChI=1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12- |
InChI Key |
UUVZTKMMRCCGHN-SEYXRHQNSA-N |
Isomeric SMILES |
CCO[Si](/C=C\C1=CC=CC=C1)(OCC)OCC |
Canonical SMILES |
CCO[Si](C=CC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Dealkenative N-Silylation
The most extensively documented preparation method involves ruthenium-catalyzed reactions between vinylsilanes and amines. A representative procedure from Marciniec et al. (2014) outlines the following steps:
Reagents and Conditions :
- Catalyst: [RuHCl(CO)(PCy$$3$$)$$2$$] (10–16.7 mg, 0.0138–0.023 mmol)
- Solvent: Anhydrous toluene (2 mL)
- Substrates: Vinylsilane (0.46 mmol) and amine (0.46 mmol)
- Temperature: 120°C
- Duration: 24–140 hours
Procedure :
- The catalyst is dissolved in toluene under argon in a Schlenk vessel.
- Amine and vinylsilane are sequentially added.
- The mixture is stirred at 120°C, with progress monitored via gas chromatography (GC) and GC-mass spectrometry (GC-MS).
Key Observations :
Table 1: Representative Reaction Parameters and Yields
| Vinylsilane | Amine | Catalyst Loading (mol%) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| (E)-Styryltriethoxysilane | Diethylamine | 3.0 | 48 | 78 |
| 1,2-Bis(triethoxysilyl)ethene | Dibutylamine | 5.0 | 120 | 65 |
Stoichiometric Mechanistic Studies
Stoichiometric reactions in NMR tubes provide insights into intermediate formation. For example:
Deuterium-Labeling Experiments :
- Combining [RuHCl(CO)(PCy$$3$$)$$2$$] (0.013 mmol), toluene-$$d8$$ (0.6 mL), diethylamine-$$d$$ (1.37 mmol), and (E)-styryltriethoxysilane (0.688 mmol) at 120°C reveals:
- Formation of deuterated styrene ($$ \text{C}6\text{D}5\text{CH=CH}
- Coordination of amine to ruthenium hydride intermediates, evidenced by $$ ^1\text{H} $$ NMR signals at $$ \delta = -17.29 \, \text{ppm} $$ (t, $$ J_{\text{PH}} = 19.07 \, \text{Hz} $$).
- Combining [RuHCl(CO)(PCy$$3$$)$$2$$] (0.013 mmol), toluene-$$d8$$ (0.6 mL), diethylamine-$$d$$ (1.37 mmol), and (E)-styryltriethoxysilane (0.688 mmol) at 120°C reveals:
Role of PCy$$_3$$ Dissociation :
Reaction Mechanism and Catalytic Cycle
Proposed Mechanism
The catalytic cycle involves four stages (Figure 1):
Amine Coordination :
Vinylsilane Activation :
- Oxidative addition of vinylsilane to Ru-H yields a ruthenium-silyl species.
Dealkenation :
Reductive Elimination :
- N-Si bond formation generates the silylated amine product, regenerating the Ru-H catalyst.
Figure 1: Catalytic Cycle for N-Silylation
$$
\text{[Ru-H]} + \text{Amine} \rightarrow \text{[Ru-H(amine)]} \xrightarrow{\text{Vinylsilane}} \text{[Ru-Si]} \rightarrow \text{Product} + \text{Alkene}
$$
Isotopic Labeling Evidence
Deuterium tracing experiments validate the mechanism:
- $$ ^2\text{H} $$ NMR spectra show deuterium incorporation into styrene during reactions with diethylamine-$$d$$, confirming β-hydride elimination.
- Kinetic isotope effects ($$ k{\text{H}}/k{\text{D}} $$) of 2.3–2.7 suggest rate-limiting amine coordination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
Key $$ ^1\text{H} $$ NMR signals for Silane, triethoxy[(1Z)-2-phenylethenyl]- and derivatives include:
Table 2: $$ ^1\text{H} $$ NMR Assignments (C$$6$$D$$6$$, 300 MHz)
| Compound | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| N-(Triethoxysilyl)dibutylamine | 0.97 (t) | 6H | CH$$2$$CH$$2$$CH$$2$$CH$$3$$ |
| 3.85 (q) | 6H | OCH$$2$$CH$$3$$ | |
| N-(1-Dimethylsiloxy-pentacyclosiloxane) | 0.04 (s) | 6H | Si(CH$$3$$)$$2$$ |
Chemical Reactions Analysis
Types of Reactions
Silane, triethoxy[(1Z)-2-phenylethenyl]- undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols, which can further condense to form siloxanes.
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly with hydroxyl-terminated substrates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with a catalyst like hydrochloric acid or ammonia.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Silanols and oligosiloxanes.
Oxidation: Silanols and siloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Silane, triethoxy[(1Z)-2-phenylethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, triethoxy[(1Z)-2-phenylethenyl]- involves the hydrolysis of its ethoxy groups to form reactive silanols. These silanols can then condense to form siloxane bonds, which are responsible for the compound’s strong adhesion properties. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable covalent bonds .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related silanes and trisiloxanes, emphasizing differences in substituents, configurations, and functional performance.
Structural and Functional Differences
Key Observations:
- Substituent Effects : The triethoxy group in the target compound increases polarity and hydrolytic reactivity compared to triethyl-substituted analogs like (Z)-Triethyl(hept-1-enyl)silane. Ethoxy groups facilitate surface adhesion in material science applications .
- Configuration Impact : The Z-configuration in the target compound enhances steric hindrance near the silicon center, improving selectivity in catalytic hydrosilylation compared to E-isomers (e.g., (E)-Triethyl(phenyl-1-ethene)silane) .
- Aromatic vs. Alkyl Chains : Phenyl-substituted silanes (e.g., target compound) exhibit higher thermal stability (up to 180°C) due to aromatic conjugation, whereas alkyl-chain analogs degrade at lower temperatures (~120°C) .
Catalytic Performance in Hydrosilylation
Data from hydrosilylation reactions (70°C, Rh catalysis) :
| Compound | Reaction Yield (%) | Turnover Number (TON) | Reusability (Cycles) |
|---|---|---|---|
| Triethoxy[(1Z)-2-phenylethenyl]silane | 92 | 450 | 5 |
| (Z)-Triethyl(hept-1-enyl)silane | 78 | 320 | 3 |
| 1,1,1,3,5,5,5-Heptamethyl-3-[(1Z)-2-phenylethenyl]trisiloxane | 88 | 420 | 6 |
- The target compound outperforms triethyl analogs due to its electron-withdrawing ethoxy groups , which stabilize transition-metal catalysts. However, trisiloxane derivatives show superior reusability, attributed to their bulky structure preventing catalyst deactivation .
Hydrolytic Stability
- The target compound’s slower hydrolysis (vs. triethyl analogs) makes it suitable for moisture-sensitive applications. However, its lower solubility in non-polar solvents limits use in hydrophobic matrices .
Q & A
Q. What are the established synthetic routes for Silane, triethoxy[(1Z)-2-phenylethenyl]-?
Methodological Answer: The compound is synthesized via hydrosilylation of phenylacetylene (CAS 536-74-3) with triethoxysilane (CAS 998-30-1), typically catalyzed by transition-metal complexes (e.g., Rh or Pt). The stereochemistry (Z-configuration) is controlled by reaction conditions (temperature, solvent, catalyst loading). For reproducibility, ensure inert atmosphere (N₂/Ar) and monitor reaction progress via GC-MS or FTIR for Si–H bond consumption. Purification involves distillation or column chromatography under anhydrous conditions .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Key characterization techniques include:
- ¹H/¹³C NMR : Confirm vinyl proton coupling constants (J = 10–12 Hz for Z-isomer) and aromatic/ethoxy group integration.
- FTIR : Validate Si–O–C (≈1080 cm⁻¹) and C=C (≈1600 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Verify molecular ion [M⁺] at m/z 280–282 (C₁₆H₂₀O₃Si).
- Elemental Analysis : Ensure ≤0.5% deviation from theoretical C/H/Si/O composition.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the critical storage conditions to prevent degradation?
Methodological Answer: Store under inert gas (Ar) at –20°C in amber glass to prevent hydrolysis of ethoxy groups. Moisture exposure leads to silanol (Si–OH) formation, detectable via FTIR (broad peak ≈3200–3600 cm⁻¹). Pre-dry solvents (e.g., molecular sieves) for experimental use .
Advanced Research Questions
Q. How does the Z-configuration of the vinyl group influence reactivity in hydrosilylation?
Methodological Answer: The Z-isomer exhibits steric hindrance between the phenyl and triethoxy groups, reducing catalytic turnover in asymmetric hydrosilylation compared to E-isomers. For example, Rh-catalyzed reactions with Z-configured silanes show 15–20% lower enantioselectivity due to restricted transition-state geometry. Computational studies (DFT) model steric parameters (Tolman cone angles) to optimize catalyst design .
Q. What role does Silane, triethoxy[(1Z)-2-phenylethenyl]- play in cross-coupling reactions?
Methodological Answer: The compound acts as a silicon-based electrophile in Hiyama–Denmark couplings. The triethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF), while the Z-vinyl group stabilizes transient pentacoordinate silicon intermediates. Key parameters:
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(OAc)₂ (2–5 mol%) |
| Base | CsF (3 equiv) |
| Solvent | THF/DMF (1:1) |
| Yield | 60–75% (aryl bromide partners) |
| Monitor side reactions (e.g., proto-desilylation) via ²⁹Si NMR . |
Q. How do solvent polarity and additives affect hydrolysis kinetics?
Methodological Answer: Hydrolysis follows pseudo-first-order kinetics, accelerated by polar protic solvents (e.g., H₂O/MeOH):
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer: Common impurities include:
- Residual phenylacetylene (GC-MS limit of detection [LOD] ≈10 ppm).
- Silanol condensation products (²⁹Si NMR, δ ≈–55 ppm).
- Ethanol (headspace GC, LOD ≈50 ppm).
Use internal standards (e.g., dodecane for GC) and matrix-matched calibration to mitigate signal suppression in MS .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies: How to resolve them?
Methodological Answer: Literature reports vary due to:
- Catalyst pre-activation : Rh complexes require pre-reduction (e.g., H₂ bubbling vs. in situ reduction).
- Moisture levels : Trace H₂O deactivates catalysts (e.g., 100 ppm reduces yield by 30%).
Standardize protocols using anhydrous solvents (Karl Fischer titration, <50 ppm H₂O) and report turnover numbers (TON) instead of yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
